molecular formula C19H33N3O4S B6134272 1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine

1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine

Cat. No.: B6134272
M. Wt: 399.6 g/mol
InChI Key: RRICHTVKVWCHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a cyclopentylsulfonyl group, a methoxypropyl chain, and a methoxypiperidine moiety

Preparation Methods

The synthesis of 1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves multiple steps, typically starting with the preparation of the imidazole core. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Mechanism of Action

The mechanism of action of 1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

1-[[2-Cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine can be compared with other imidazole derivatives, such as:

Properties

IUPAC Name

1-[[2-cyclopentylsulfonyl-3-(3-methoxypropyl)imidazol-4-yl]methyl]-3-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O4S/c1-25-12-6-11-22-16(14-21-10-5-7-17(15-21)26-2)13-20-19(22)27(23,24)18-8-3-4-9-18/h13,17-18H,3-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRICHTVKVWCHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CN=C1S(=O)(=O)C2CCCC2)CN3CCCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.